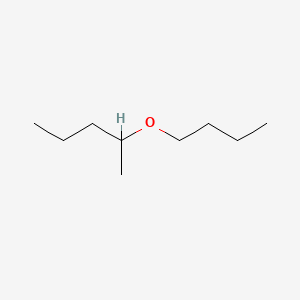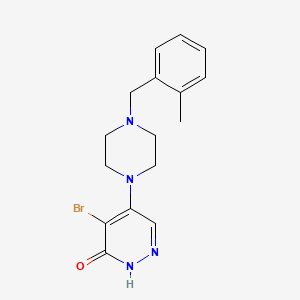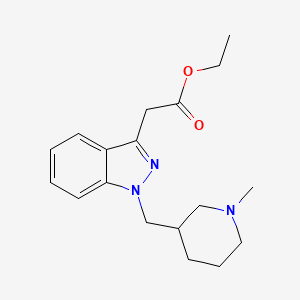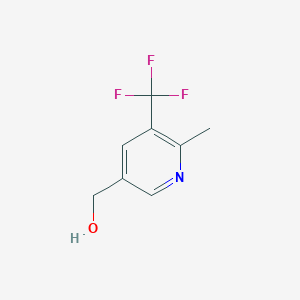
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .
Méthodes De Préparation
The synthesis of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be achieved through several routes:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Pyridine Ring Construction: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction: The trifluoromethyl group can also be directly introduced using a trifluoromethyl active species such as trifluoromethyl iodide.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyridines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents such as nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be compared with other similar compounds, such as:
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine ring structure, but differ in their specific functional groups and properties.
Fluorinated Pyridines: These compounds contain fluorine atoms in different positions on the pyridine ring, leading to variations in reactivity and stability.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-3,13H,4H2,1H3 |
Clé InChI |
IUOGEPIITJELPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)

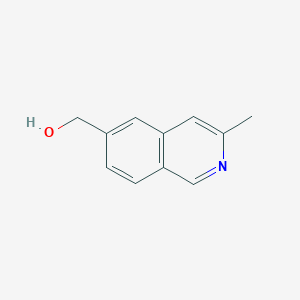

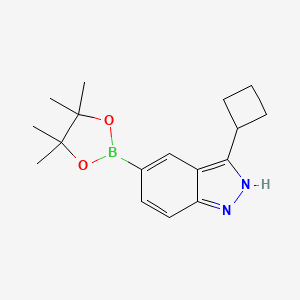
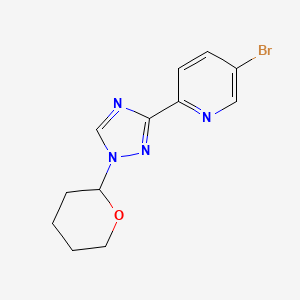
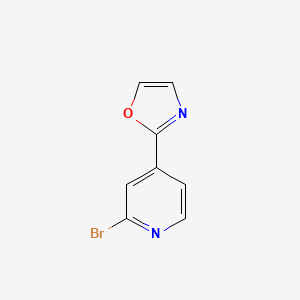
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
